5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane
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Overview
Description
5,12-Dioxaheptacyclo[76113,702,804,6010,15011,13]heptadecane is a complex polycyclic compound with a unique structure that includes multiple fused rings and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the heptacyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane has several applications in scientific research:
Chemistry: Used as a model compound to study complex polycyclic structures and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Heptadecane: A simpler alkane with a linear structure, lacking the complexity of the heptacyclic framework.
Hexadecane: Another linear alkane, similar to heptadecane but with one fewer carbon atom.
Octadecane: A linear alkane with one more carbon atom than heptadecane.
Uniqueness
5,12-Dioxaheptacyclo[76113,702,804,6010,15011,13]heptadecane stands out due to its intricate polycyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5,12-dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane |
InChI |
InChI=1S/C15H18O2/c1-4-5-3-9-15(16-9)12(5)6(1)11-8-2-7(10(4)11)13-14(8)17-13/h4-15H,1-3H2 |
InChI Key |
BOIZZVLWYLOEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2C6CC5C7C6O7)O4 |
Origin of Product |
United States |
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